molecular formula C16H15BrN4O2S B2696067 2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol CAS No. 1226433-26-6

2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol

Cat. No. B2696067
CAS RN: 1226433-26-6
M. Wt: 407.29
InChI Key: GFBIQXGGONKVCI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a bromophenyl group, an oxadiazole ring, a sulfanyl group, and a pyrimidinol ring. These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bromophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, the types of functional groups present, and the overall polarity of the molecule .

Scientific Research Applications

Anti-Helicobacter pylori Agents

Compounds with structures derived from benzimidazole sulfanyl scaffolds have shown potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype carbamate derived from such structures displayed low minimal inhibition concentration values against various H. pylori strains, including those resistant to conventional treatments. The compound's selective inactivity against a wide range of other microorganisms suggests its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).

High-Performance Polymeric Materials

Research into thermally stable polyimides and poly(amide-imide) containing oxadiazole pyridyl pendant groups highlights the synthesis of materials with significant thermal stability and solubility in polar aprotic solvents. Such materials, derived from similar oxadiazole structures, demonstrate potential applications in high-temperature resistant polymers and coatings, with specific variants showing the capability for heavy metal adsorption (Mansoori et al., 2012).

Antimicrobial and Antifungal Applications

Compounds featuring sulfonamido moieties and derivatives incorporating the oxadiazole ring have been synthesized for their potential as antibacterial and antifungal agents. These heterocyclic compounds, through various synthetic routes, have been tested against multiple bacterial strains, showcasing significant activities. The research indicates the utility of such compounds in developing new therapeutic agents with broad-spectrum antimicrobial properties (Azab et al., 2013).

Anticancer and Antitubercular Agents

The design and synthesis of novel benzoxazole derivatives linked with the oxadiazole ring have demonstrated promising antimicrobial, antioxidant, and antitubercular activities. These compounds, through molecular docking studies, have shown potent interactions with various amino acids, suggesting their application in anticancer and antitubercular drug development. Such research emphasizes the potential of oxadiazole derivatives in targeting specific biological pathways related to cancer and tuberculosis (Fathima et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many brominated compounds are considered hazardous due to their potential for bioaccumulation and toxicity .

properties

IUPAC Name

2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c1-3-10-9(2)18-16(20-15(10)22)24-8-13-19-14(21-23-13)11-6-4-5-7-12(11)17/h4-7H,3,8H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBIQXGGONKVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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